2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

DFT calculation HOMO-LUMO gap optoelectronic materials

2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (CAS 866144-66-3) is a heterocyclic compound with the molecular formula C15H8N4S2 and a molecular weight of 308.38 g/mol. The compound features a [1,2,4]triazolo[1,5-a]pyridine core, substituted with two thienyl groups at the 2- and 7-positions and a carbonitrile group at the 8-position.

Molecular Formula C15H8N4S2
Molecular Weight 308.38
CAS No. 866144-66-3
Cat. No. B2465759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
CAS866144-66-3
Molecular FormulaC15H8N4S2
Molecular Weight308.38
Structural Identifiers
SMILESC1=CSC(=C1)C2=C(C3=NC(=NN3C=C2)C4=CC=CS4)C#N
InChIInChI=1S/C15H8N4S2/c16-9-11-10(12-3-1-7-20-12)5-6-19-15(11)17-14(18-19)13-4-2-8-21-13/h1-8H
InChIKeySZVYXHPHDULZGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (CAS 866144-66-3): Compound-Class and Procurement Overview


2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (CAS 866144-66-3) is a heterocyclic compound with the molecular formula C15H8N4S2 and a molecular weight of 308.38 g/mol . The compound features a [1,2,4]triazolo[1,5-a]pyridine core, substituted with two thienyl groups at the 2- and 7-positions and a carbonitrile group at the 8-position [1]. The [1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile scaffold is recognized as a versatile platform in synthetic and medicinal chemistry, with broad applications in the development of bioactive molecules and functional materials [1]. Purities available from commercial suppliers typically range from 95% to ≥98% (NLT 98%) [2]. Direct primary literature reporting quantitative biological or optoelectronic performance data specifically for this compound is extremely limited in publicly accessible sources.

Why In-Class [1,2,4]Triazolo[1,5-a]pyridine Analogs Cannot Substitute for 2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile


The chemical identity of 2,7-di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is defined by a unique and non-interchangeable substitution pattern. The simultaneous presence of two thienyl groups at the 2- and 7-positions, combined with a carbonitrile at the 8-position, creates a specific electronic environment and steric profile . Generic substitution with structurally related analogs—such as the 7-phenyl-2-(2-thienyl) derivative (CAS 439108-34-6) or other mono-substituted or differently substituted triazolopyridines—results in a fundamentally different compound with altered electronic distribution, dipole moment, and potential binding or transport properties . For procurement in research and development, particularly in rational drug design, structure-activity relationship (SAR) studies, or optoelectronic device engineering where precise molecular orbital energy levels are critical, even seemingly minor structural modifications can lead to complete loss of the desired functional property [1]. This compound's distinct di(thienyl) arrangement is therefore irreplaceable for investigations targeting specific molecular interactions or performance benchmarks predicated on its exact architecture.

Quantitative Performance Evidence for 2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile vs. Comparators


Electronic Structure Differentiation: Calculated Frontier Molecular Orbital Energies vs. 7-Phenyl Analog

Computational evidence presented in this guide is based on the general properties of [1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile scaffolds, where electron-donating thienyl substituents modulate frontier molecular orbital energies and electron-transporting character [1]. The 2,7-di(2-thienyl) substitution pattern in the target compound is expected to yield a smaller HOMO-LUMO gap and a red-shifted absorption onset relative to mono-thienyl or phenyl-substituted analogs, based on extended π-conjugation. No specific DFT data for the target compound were identified in the public domain.

DFT calculation HOMO-LUMO gap optoelectronic materials

OLED Host Performance Reference: Overall Device Efficiency from Related Triazolopyridine-Carbazole Materials

While the exact compound 2,7-di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is not explicitly reported as an OLED host in the open-access literature, a closely related class of bipolar host materials based on the [1,2,4]triazolo[1,5-a]pyridine (TP) core has demonstrated state-of-the-art performance in green phosphorescent and thermally-activated delayed fluorescence (TADF) OLEDs [1]. Specifically, TP26Cz2-hosted green PhOLEDs achieved a maximum external quantum efficiency (η_ext,max) of 25.6%, which remained at 25.2% at a high luminance of 5000 cd m⁻², exhibiting exceptionally low efficiency roll-off [1]. No devices based on the target compound itself were found.

OLED host material external quantum efficiency green phosphorescent OLED

Synthetic Versatility: One-Pot Catalyst-Free Access to Heterocyclic Libraries

Commercial documentation indicates that 2,7-di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile can serve as a precursor for the one-pot, catalyst-free synthesis of functionalized thiazolo[3,2-b]triazoles, triazolopyrimidines, and triazolo[3,4-b][1,3,4]thiadiazines [1]. This represents a synthetic advantage in terms of atom economy and operational simplicity compared to alternative precursors that may require transition-metal catalysts, ligands, or multi-step sequences [2]. No quantitative yield comparisons with specific alternative precursors were identified.

synthetic intermediate heterocyclic chemistry catalyst-free synthesis

Research and Industrial Application Scenarios for 2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile


Heterocyclic Library Synthesis and Medicinal Chemistry SAR Exploration

Procurement is justified for medicinal chemistry groups conducting structure-activity relationship (SAR) studies on [1,2,4]triazolo[1,5-a]pyridine-based scaffolds. The compound's unique 2,7-di(2-thienyl) substitution pattern, combined with the 8-carbonitrile group, provides a distinct chemotype not available from mono-substituted or phenyl-substituted analogs [1]. Its documented use as a precursor for one-pot, catalyst-free synthesis of thiazolo[3,2-b]triazoles, triazolopyrimidines, and triazolo[3,4-b][1,3,4]thiadiazines enables rapid diversification of compound libraries [2]. This is particularly valuable for programs targeting kinases, phosphodiesterases, or other therapeutically relevant enzyme classes where triazolopyridine scaffolds have established precedent.

Optoelectronic Material Design and OLED Host Development

Based on class-level evidence demonstrating that [1,2,4]triazolo[1,5-a]pyridine-based bipolar host materials achieve external quantum efficiencies exceeding 25% in green PhOLEDs with minimal efficiency roll-off [1], the target compound represents a potentially valuable core building block for the design and synthesis of novel host materials. Its dual thienyl substitution may offer distinct advantages in tuning the HOMO-LUMO gap and triplet energy for specific emitter systems (e.g., Ir(ppy)₃ or TADF emitters). Material scientists developing next-generation OLED hosts should consider this compound as a synthetic intermediate for creating unique donor-acceptor architectures.

Computational Chemistry and Molecular Modeling Studies

For computational chemists performing density functional theory (DFT) calculations or molecular docking studies on [1,2,4]triazolo[1,5-a]pyridine derivatives, this compound provides a distinct electronic and steric profile for comparative analysis against mono-thienyl, phenyl, or other substituted analogs. Procurement enables systematic computational evaluation of substituent effects on frontier molecular orbital energies, electrostatic potential surfaces, and predicted binding affinities, supporting rational design efforts in both drug discovery and materials science.

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